Bienvenue dans la boutique en ligne BenchChem!

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Medicinal Chemistry Radical Cyclization Scaffold Synthesis

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one (CAS 67046-22-4; synonym: 5,6,7,9-tetrahydropyrido[2,3-b]azepin-8-one) is a bicyclic N-unsubstituted pyridoazepinone lactam with molecular formula C₉H₁₀N₂O and molecular weight 162.19 g/mol. It belongs to the pyrido[2,3-b]azepine structural class—one of four possible pyrido[b]azepine regioisomeric families—and serves as a versatile intermediate scaffold in medicinal chemistry.

Molecular Formula C9H10N2O
Molecular Weight 162.19 g/mol
CAS No. 67046-22-4
Cat. No. B1313992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one
CAS67046-22-4
Molecular FormulaC9H10N2O
Molecular Weight162.19 g/mol
Structural Identifiers
SMILESC1CC2=C(NC(=O)C1)N=CC=C2
InChIInChI=1S/C9H10N2O/c12-8-5-1-3-7-4-2-6-10-9(7)11-8/h2,4,6H,1,3,5H2,(H,10,11,12)
InChIKeyNUXQSZIQIJHKCX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one (CAS 67046-22-4): Core Scaffold Identity and Procurement Context


6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one (CAS 67046-22-4; synonym: 5,6,7,9-tetrahydropyrido[2,3-b]azepin-8-one) is a bicyclic N-unsubstituted pyridoazepinone lactam with molecular formula C₉H₁₀N₂O and molecular weight 162.19 g/mol [1]. It belongs to the pyrido[2,3-b]azepine structural class—one of four possible pyrido[b]azepine regioisomeric families—and serves as a versatile intermediate scaffold in medicinal chemistry [2]. The compound is cited as a key precursor in at least two distinct drug discovery programs: as a building block for αvβ3 integrin receptor antagonists developed by Merck [3], and as an intermediate in the synthesis of nociceptin/ORL1 receptor antagonists disclosed by Banyu Pharmaceutical [4]. Despite its strategic utility, the pyridoazepinone scaffold remains underexploited relative to its benzazepinone counterparts due to historical synthetic inaccessibility [5].

Why Generic Substitution Fails for 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one: Regioisomeric and Scaffold-Level Differentiation


Substituting 6,7-dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one with a closely related pyridoazepinone regioisomer or a benzazepinone analog is not straightforward due to three converging factors. First, the pyrido[2,3-b] fusion pattern dictates distinct reactivity in radical cyclization chemistry; attempts to prepare the pyrido[2,3-b]azepin-8-one scaffold via the regioisomeric 2-chloro-6-aminopyridine route result predominantly in unidentifiable side products rather than the desired cyclized product [1]. Second, the nitrogen atom in the pyridine ring alters both the electron density and hydrogen-bonding capacity of the scaffold relative to benzazepinones, producing a computed LogP of 0.7 versus significantly higher values for benzo-fused analogs [2]. Third, the N-unsubstituted secondary amide motif of this specific scaffold enables downstream diversification (e.g., tetrazole installation, Vilsmeier chlorination) that is not accessible with N-alkylated or fully reduced analogs [1]. These physicochemical and reactivity differences mean that procurement of the exact CAS 67046-22-4 compound—rather than a generic 'pyridoazepinone'—is essential for replicating published synthetic routes and achieving consistent intermediate performance.

Product-Specific Quantitative Evidence Guide: Head-to-Head and Cross-Study Differentiation Data for 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one


Regioisomeric Cyclization Yield: Pyrido[2,3-b]azepin-8-one vs. Pyrido[3,2-b] and Pyrido[4,3-b] Scaffolds

In the modular xanthate-mediated radical cyclization approach, the pyrido[2,3-b]azepin-8-one scaffold (exemplified by compound 5aa derived from 2-chloro-5-aminopyridine) was obtained in 64% isolated yield for the key cyclization step [1]. By contrast, the regioisomeric series derived from 6-amino-2-chloropyridine (targeting a different ring fusion pattern) gave 'a mixture of unidentifiable side products' with no isolable target compound under identical conditions; use of microwave heating or camphorsulfonic acid additives failed to improve the outcome and instead led to amide bond hydrolysis [1]. The 4-amino-2-chloropyridine-derived regioisomers cyclized successfully but were not the primary focus of optimization. This constitutes direct head-to-head evidence that the pyrido[2,3-b] fusion pattern is uniquely productive under the most general synthetic route available.

Medicinal Chemistry Radical Cyclization Scaffold Synthesis

Gram-Scale Synthetic Accessibility: Pyrido[2,3-b]azepin-8-one vs. Traditional Beckmann/Schmidt Rearrangement Routes

The Dorokhov–Zard modular synthesis was demonstrated on gram scale, delivering 1.26 g of pyridoazepinone 5aa from xanthate 3a with purification by simple precipitation (no chromatography required) [1]. In contrast, traditional routes to pyridoazepinones rely on Beckmann or Schmidt rearrangements that require highly functionalized substrates, suffer from low functional group tolerance, and are not amenable to library synthesis [1]. The one-pot variant of the modular synthesis furnished the product in 'somewhat better overall yield' than the stepwise protocol, further enhancing practicality [1].

Process Chemistry Scale-Up Synthetic Methodology

Patent-Validated Intermediate Status: αvβ3 Antagonist Drug Candidate Synthesis at Kilogram Scale

The tetrahydropyrido[2,3-b]azepine ring system—the core of CAS 67046-22-4—was validated as a key fragment in the synthesis of a non-peptidic αvβ3 integrin antagonist advanced to kilogram-scale production by Merck [1]. The pyridoazepine moiety was constructed from N-Boc 6-chloro-2-aminopyridine via directed ortho-metalation/alkylation followed by in situ cyclization, then elaborated via Suzuki coupling and Wittig reaction. The convergent route enabled preparation of 'kilogram quantities of the desired drug candidate' [1]. This contrasts with benzazepinone-based αvβ3 antagonists, which lack the pyridine nitrogen and therefore cannot engage in the same hydrogen-bonding interactions with the receptor.

Integrin Antagonist Drug Candidate Process Chemistry

Physicochemical Differentiation from Benzazepinone Isosteres: Computed LogP and Polar Surface Area

6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one displays a computed XLogP3 of 0.7 and a topological polar surface area (TPSA) of 45.48 Ų, with 1 hydrogen bond donor and 2 hydrogen bond acceptors [1]. Its benzazepinone isostere (5,6,7,9-tetrahydro-1-benzazepin-8-one; replacement of pyridine nitrogen with CH) would be expected to exhibit a significantly higher LogP (~1.5–2.0 range based on the ~0.7 LogP increment associated with CH-for-N substitution in aromatic rings). The pyrido[2,3-b]azepin-8-one scaffold thus offers inherently lower lipophilicity and greater aqueous solubility potential, which are favorable attributes for CNS drug discovery programs [2].

Physicochemical Properties Drug-Likeness Isosteric Replacement

Dual Patent Citation as Synthetic Intermediate: ORL1 Antagonist (Banyu) and αvβ3 Antagonist (Merck) Programs

CAS 67046-22-4 is explicitly cited as 'Precursor 1' on page/column 86 of Banyu Pharmaceutical's EP1726590 A1 patent , where it serves as an intermediate in the synthesis of cycloalkanopyridine derivatives that act as nociceptin/ORL1 receptor antagonists for pain, appetite control, and memory/learning indications [1]. Simultaneously, the same scaffold appears as the core heterocyclic fragment in Merck's αvβ3 integrin antagonist program [2]. This dual-citation across two distinct therapeutic target classes (GPCR and integrin) by two independent major pharmaceutical companies is unusual for a single small-molecule scaffold and underscores its versatility. No single regioisomeric analog (e.g., pyrido[3,2-b]azepin-6-one or pyrido[4,3-b]azepin-2-one) has been cited in patents across comparably diverse target classes.

ORL1 Antagonist Nociceptin Receptor Pain Research

Downstream Diversification Capacity: Secondary Amide Functionalization vs. N-Alkylated or Fully Reduced Analogs

The N-unsubstituted secondary amide of 6,7-dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one enables downstream functionalization that is precluded in N-alkylated or fully reduced pyridoazepine analogs. Dorokhov and Zard demonstrated that compound 5aa (the 2-chloro derivative of the target scaffold) could be converted to a tetrazole derivative (compound 7) via Matsugi-type chemistry and to α-chlorolactams (compounds 8 and 9) via Vilsmeier salt treatment, both in good yields [1]. The fully reduced analog 6,7,8,9-tetrahydro-5H-pyrido[2,3-b]azepine lacks the carbonyl group entirely and therefore cannot undergo these amide-directed transformations. N-alkylated pyridoazepinones, while synthetically accessible via earlier routes, require additional deprotection steps that erode overall yield [1].

Scaffold Diversification Medicinal Chemistry Late-Stage Functionalization

Best Research and Industrial Application Scenarios for 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one (CAS 67046-22-4)


αvβ3/αvβ5 Integrin Antagonist Lead Optimization and Scale-Up

Procurement of CAS 67046-22-4 is directly indicated for medicinal chemistry programs targeting αvβ3 and αvβ5 integrin receptors for oncology, osteoporosis, or ophthalmology indications. The tetrahydropyrido[2,3-b]azepine ring system has been validated as the core heterocyclic fragment in a Merck αvβ3 antagonist manufactured at kilogram scale [1]. Researchers synthesizing analogs of this chemotype or exploring structure–activity relationships around the pyridoazepine core will require this specific scaffold as a starting material or late-stage intermediate. The compound's role as a key fragment in a convergent synthesis using Suzuki and Wittig couplings makes it a strategic procurement item for any program requiring multi-gram quantities of the pyridoazepine moiety.

ORL1/Nociceptin Receptor Antagonist Discovery for Pain and CNS Disorders

The compound is explicitly cited as a precursor in Banyu Pharmaceutical's EP1726590 patent covering cycloalkanopyridine derivatives as ORL1 (opioid receptor-like-1) antagonists [1]. ORL1 antagonists are pursued for pain management, appetite regulation, and cognitive enhancement without the abuse liability of classical opioids [2]. Medicinal chemistry teams engaged in nociceptin receptor drug discovery should procure this compound as a validated intermediate for constructing the pyrido-fused core of patent-disclosed antagonist series.

Pyridoazepinone Scaffold Library Synthesis for Underexploited Chemical Space Exploration

Because pyridoazepinones remain 'underexploited in the medicinal chemistry field' [1], the procurement of CAS 67046-22-4 enables access to a scaffold class with significant untapped potential. The Dorokhov–Zard modular synthesis demonstrates that the scaffold can be elaborated with diverse substituents (esters, protected amines, boronate esters, silanes, purines) and can create quaternary centers at the α-position of the lactam [1]. Organizations building fragment libraries or conducting scaffold-oriented synthesis will find this compound a valuable starting point for generating novel IP in under-crowded chemical space. The demonstrated gram-scale, chromatography-free preparation [1] supports economical library production.

Benzazepinone Isosteric Replacement in Established Drug Discovery Programs

Pyridoazepinones are recognized as 'classical isosteres of benzazepinones' [1], an important family of biologically active compounds that includes sodium channel blockers and kinase inhibitors. Programs that have identified a benzazepinone lead but are struggling with suboptimal pharmacokinetics (excessive lipophilicity, poor solubility, or high plasma protein binding) can procure CAS 67046-22-4 as a more polar, nitrogen-containing scaffold replacement. The computed LogP of 0.7 for the pyridoazepinone core [2] versus an estimated ~1.5–2.0 for benzazepinone analogs represents a meaningful reduction in lipophilicity that may improve developability while retaining the seven-membered lactam geometry recognized by the biological target.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6,7-Dihydro-5H-pyrido[2,3-b]azepin-8(9H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.